(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide
CAS No.: 27262-45-9
Cat. No.: VC21335316
Molecular Formula: C18H29N2OCl
Molecular Weight: 288.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 27262-45-9 |
---|---|
Molecular Formula | C18H29N2OCl |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
Standard InChI | InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1 |
Standard InChI Key | LEBVLXFERQHONN-MRXNPFEDSA-N |
Isomeric SMILES | CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Chemical Identity and Properties
(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide is a piperidinecarboxamide formed by the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . It is structurally related to bupivacaine but exists specifically as the pure S(−)-enantiomer, which contributes to its improved safety profile.
Chemical Classification and Nomenclature
The compound belongs to the class of piperidinecarboxamides and is known by several synonyms in clinical and research settings:
Systematic Name | Common Names | Other Identifiers |
---|---|---|
(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide | Levobupivacaine, Bumecain | Pure S(−)-enantiomer of bupivacaine |
Structural and Physical Properties
The molecular structure features a piperidine ring with specific substitution patterns that contribute to its pharmacological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₈N₂O |
Molecular Weight | 288.43 g/mol |
CAS Registry Number | 27262-45-9 |
InChiKey | LEBVLXFERQHONN-MRXNPFEDSA-N |
SMILES Notation | CCCCN1CCCC[C@@H]1C(=O)Nc2c(C)cccc2C |
The compound's stereochemistry is crucial to its pharmacological profile, with the (2R) configuration (corresponding to the S(−)-enantiomer in the older naming convention) being responsible for its improved safety compared to the racemic mixture .
Stereochemistry and Pharmacological Significance
Stereoisomerism
The compound exhibits stereoisomerism due to the presence of an asymmetric carbon atom that acts as a chiral center . This stereochemistry is fundamental to understanding the differences in pharmacological activity between levobupivacaine and dextrobupivacaine (the R(+)-isomer).
Enantiomeric Differentiation
Research has demonstrated that the levorotatory S(−) isomer possesses a safer pharmacological profile with significantly reduced cardiac and neurotoxic effects compared to the R(+) isomer . This differential toxicity has been attributed to the faster protein binding rate of levobupivacaine .
Mechanism of Action
Primary Mechanism
(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide exerts its anesthetic effects through reversible blockade of neuronal sodium channels . The compound binds to the intracellular portion of sodium channels, preventing sodium influx into nerve cells and thereby inhibiting depolarization .
Selective Neural Blockade
The compound demonstrates selectivity in its neural blocking action:
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Myelinated nerves are blocked more readily than unmyelinated nerves, with the drug acting at the nodes of Ranvier .
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Smaller nerve fibers are affected more easily than larger ones .
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The progression of anesthesia correlates with the diameter, myelination, and conduction velocity of the affected nerve fibers .
This selective action contributes to the compound's efficacy in regional anesthesia, allowing for sensory block while potentially preserving some motor function depending on concentration and administration technique.
Pharmacokinetics
Absorption and Distribution
Following administration, the pharmacokinetic profile of (2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide is dose and route-dependent, with tissue vascularity influencing absorption rates .
Parameter | Value |
---|---|
Volume of Distribution | 66.91 ± 18.23 L (after IV administration of 40 mg) |
pKa | 8.1 |
Half-life | 3.3 hours |
Clearance Rate | 39.06 ± 13.29 L/h (after IV administration of 40 mg) |
Epidural Administration Characteristics
Epidural administration of the compound shows biphasic absorption:
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Initial rapid absorption of a small drug quantity into circulation
Peak blood levels are reached approximately 30 minutes after epidural administration, with doses up to 150 mg resulting in mean Cmax levels up to 1.2 μg/mL .
Age-Related Pharmacokinetic Variations
The compound's epidural absorption is significantly affected by age:
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The fraction absorbed decreases in older patients (>70 years) compared to younger adults (18-44 years)
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The fast absorption phase is shorter in elderly patients
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Older patients experience a higher spread of analgesia by approximately 3 dermatomes
These age-related variations necessitate dose adjustments for elderly patients based on their physical status to prevent potential adverse effects .
Protein Binding Properties
Plasma Protein Interaction
(2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide demonstrates extensive plasma protein binding:
The higher protein binding contributes to the compound's improved safety profile, as the free proportion is what can act on other tissues and potentially cause unwanted side effects and toxic manifestations .
Clinical Implications of Protein Binding
The high protein binding has important clinical implications:
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Reduced free drug concentration correlates with reduced toxicity
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Special consideration is required in newborns and protein-deficient states (malnutrition, nephrotic syndrome) where free drug concentrations may be higher
Clinical Applications in Regional Anesthesia
Comparative Efficacy
Clinical evidence indicates that (2R)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide produces comparable surgical sensory block to bupivacaine . Studies have demonstrated similar:
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Onset of sensory blockade
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Duration of analgesia
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Quality of surgical anesthesia
Administration Techniques
The compound is well-tolerated in various regional anesthesia techniques:
These versatile administration options make it suitable for a wide range of surgical procedures and pain management scenarios.
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